molecular formula C18H16BrN3O4S3 B2903658 N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 313404-65-8

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2903658
CAS RN: 313404-65-8
M. Wt: 514.43
InChI Key: CYYNNYSHMMRGEV-UHFFFAOYSA-N
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Description

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a small molecule inhibitor of protein-protein interactions that has been shown to have promising effects in cancer research, immunology, and other areas.

Mechanism of Action

The mechanism of action of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its ability to block protein-protein interactions by binding to specific sites on the proteins. This binding disrupts the interaction between the proteins, leading to downstream effects such as inhibition of cell growth and division.
Biochemical and Physiological Effects
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and modulation of immune responses. It has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide in lab experiments is its specificity for certain protein-protein interactions, which allows for targeted inhibition of specific pathways. However, one of the limitations is the potential for off-target effects, as N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide may also bind to other proteins with similar binding sites.

Future Directions

There are several future directions for research on N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, including further studies on its potential applications in cancer research and immunology, as well as the development of more potent and specific inhibitors of protein-protein interactions. Additionally, the use of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide in combination with other drugs or therapies may also be explored to enhance its effectiveness.

Synthesis Methods

The synthesis of N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves several steps, including the reaction of 5-bromothiophene-2-carboxylic acid with thionyl chloride to form 5-bromothiophene-2-carbonyl chloride. The resulting compound is then reacted with 2-aminothiazole to form 4-(5-bromothiophen-2-yl)thiazol-2-amine. This compound is then reacted with 4-(morpholinosulfonyl)benzoyl chloride to give the final product, N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide.

Scientific Research Applications

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is cancer research, as N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been shown to inhibit the growth of cancer cells by blocking the interaction between two proteins, MDM2 and p53. This interaction plays a crucial role in the regulation of cell growth and division, and its disruption can lead to cancer development. N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide has also been shown to have potential applications in immunology, as it can inhibit the interaction between CD40 and CD40L, which is involved in the activation of immune cells.

properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4S3/c19-16-6-5-15(28-16)14-11-27-18(20-14)21-17(23)12-1-3-13(4-2-12)29(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYNNYSHMMRGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

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